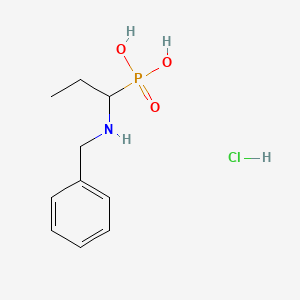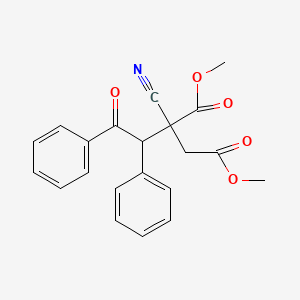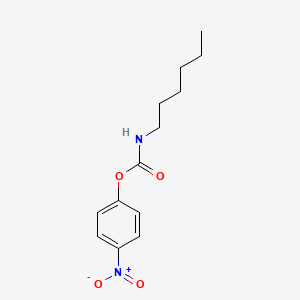
(4-nitrophenyl) N-hexylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-nitrophenyl) N-hexylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a nitrophenyl group attached to a hexylcarbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl) N-hexylcarbamate can be achieved through the reaction of 4-nitrophenyl chloroformate with hexylamine. The reaction typically takes place in an organic solvent such as dichloromethane, in the presence of a base like triethylamine, under ambient temperature conditions . The reaction proceeds via nucleophilic substitution, where the amine group of hexylamine attacks the carbonyl carbon of the chloroformate, resulting in the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control to optimize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
(4-nitrophenyl) N-hexylcarbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, such as amines, to form substituted ureas.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines and bases such as triethylamine are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) and hydrazine (N2H4) are employed.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the carbamate linkage.
Major Products Formed
Substituted Ureas: Formed from nucleophilic substitution reactions.
Amines: Resulting from the reduction of the nitro group.
Phenol Derivatives: Produced from hydrolysis reactions.
Wissenschaftliche Forschungsanwendungen
(4-nitrophenyl) N-hexylcarbamate has several scientific research applications:
Wirkmechanismus
The mechanism of action of (4-nitrophenyl) N-hexylcarbamate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like cholesterol esterase, blocking their activity . The nitrophenyl group plays a crucial role in this inhibition by forming stable interactions with the enzyme’s active site residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-nitrophenyl N-benzylcarbamate: Similar in structure but with a benzyl group instead of a hexyl group.
4-nitrophenyl N-methylcarbamate: Contains a methyl group instead of a hexyl group.
4-nitrophenyl N-ethylcarbamate: Features an ethyl group in place of the hexyl group.
Uniqueness
(4-nitrophenyl) N-hexylcarbamate is unique due to its hexyl group, which imparts different physicochemical properties compared to its analogs. This difference can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
63321-52-8 |
|---|---|
Molekularformel |
C13H18N2O4 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
(4-nitrophenyl) N-hexylcarbamate |
InChI |
InChI=1S/C13H18N2O4/c1-2-3-4-5-10-14-13(16)19-12-8-6-11(7-9-12)15(17)18/h6-9H,2-5,10H2,1H3,(H,14,16) |
InChI-Schlüssel |
SETFNHKUKZVCCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



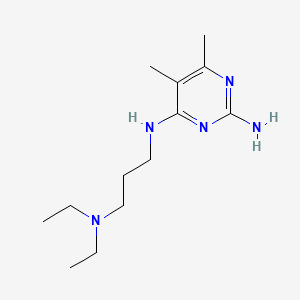

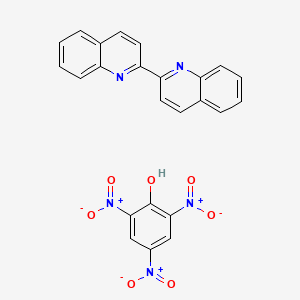
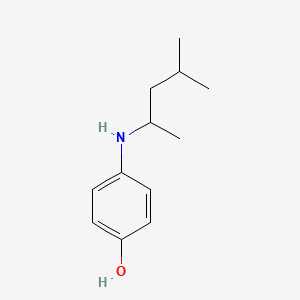
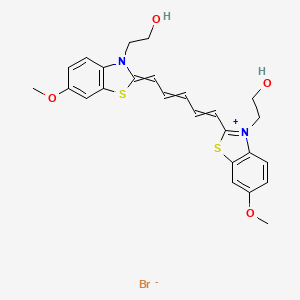

![Hydroxy(9-hydroxy-2,4-diphenylbicyclo[3.3.1]non-2-en-9-yl)oxophosphanium](/img/structure/B14507982.png)
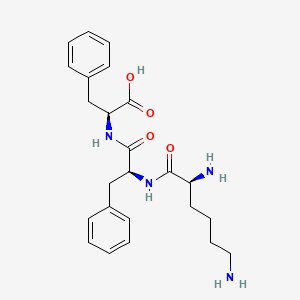
![1-{[3-(3,4-Dihydroxyphenyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14507986.png)
![2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol](/img/structure/B14507989.png)

